![molecular formula C14H26N2O6 B6147312 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 496974-25-5](/img/no-structure.png)

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

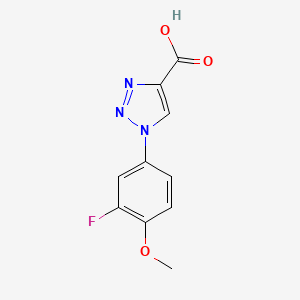

The compound is a derivative of propanoic acid, with two amino groups that are protected by tert-butoxycarbonyl (BOC) groups . BOC is a common protecting group used in organic synthesis, particularly for amines .

Molecular Structure Analysis

The compound has two BOC-protected amino groups attached to a propanoic acid backbone . The BOC groups can be represented as (C(CH3)3)2O, and the propanoic acid backbone as C3H5O2 .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, BOC-protected amines are generally stable under a wide range of reaction conditions. They can be deprotected using strong acids such as trifluoroacetic acid .Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen

- Additionally, Boc-protected amino acids are essential for creating ionic liquids used in dipeptide synthesis .

- The 3-amino group of Boc-amino-methyl-propanoic acid is often utilized for attaching tag moieties. These tags can include fluorescent dyes, quenchers, or biotin. Researchers use these labeled compounds to study protein interactions, cellular processes, and drug delivery .

Peptide Synthesis and Amino Acid Derivatives

Tagging and Labeling

Wirkmechanismus

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.

Mode of Action

The compound, being a derivative of amino acids, likely interacts with its targets through the formation of peptide bonds. The Boc group serves as a protective group for the amino group during peptide synthesis . This allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to peptide synthesis. The Boc group is typically removed in the final stages of peptide synthesis, allowing the amino group to participate in peptide bond formation . The exact pathways and their downstream effects would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

They can be metabolized by various enzymes and excreted in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its reactivity during peptide synthesis . Additionally, the presence of other reactive groups can lead to side reactions .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid' involves the protection of the carboxylic acid group followed by the addition of the amino group. The protected amino acid is then deprotected to obtain the final product.", "Starting Materials": [ "2-methylpropanoic acid", "tert-butyl chloroformate", "ammonia", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of carboxylic acid group - 2-methylpropanoic acid is treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form the tert-butyl ester.", "Step 2: Protection of amino group - Ammonia is reacted with tert-butyl chloroformate in dichloromethane to form the tert-butyl carbamate.", "Step 3: Coupling reaction - The tert-butyl ester and tert-butyl carbamate are coupled using triethylamine in dichloromethane to form the protected amino acid.", "Step 4: Deprotection of amino group - The protected amino acid is treated with methanol and sodium hydroxide to remove the tert-butyl carbamate protecting group and obtain the final product." ] } | |

CAS-Nummer |

496974-25-5 |

Produktname |

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |

Molekularformel |

C14H26N2O6 |

Molekulargewicht |

318.4 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.